Calanolid A
Übersicht
Beschreibung
Calanolide A ist eine natürlich vorkommende Verbindung, die aus den Blättern und Zweigen des Baumes Calophyllum lanigerum var. austrocoriaceum, der im malaysischen Regenwald vorkommt . Es ist ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor (NNRTI) mit signifikanter Anti-HIV-1-Aktivität . Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von HIV/AIDS, Aufmerksamkeit erregt .
Herstellungsmethoden
Die Herstellung von Calanolide A beinhaltet sowohl die natürliche Extraktion als auch synthetische Verfahren. Anfangs wurde es aus dem Baum Calophyllum lanigerum extrahiert . aufgrund der Seltenheit der Rohmaterialien und der geringen Ausbeute wurden Methoden zur Totalsynthese entwickelt. Eine solche Methode beinhaltet die Auflösung von (±)-Calanolide A in seine optisch aktiven Formen unter Verwendung eines chiralen HPLC-Systems oder enzymatischer Acylierung und Hydrolyse . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser synthetischen Verfahren, um eine konsistente und skalierbare Versorgung mit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Calanolide A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Calanolide A zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
Calanolide A wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie dient es als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Pyranocumarinen . In der Biologie und Medizin ist seine primäre Anwendung als Anti-HIV-Mittel. Es hemmt das Reverse-Transkriptase-Enzym von HIV-1 und verhindert so die virale Replikation . Zusätzlich hat Calanolide A potenzielle Antikrebs-, antimikrobielle und antiparasitäre Eigenschaften gezeigt . In der Industrie wird es für seine potenzielle Verwendung bei der Entwicklung neuer Therapeutika für verschiedene Krankheiten untersucht .
Wirkmechanismus
Der Wirkmechanismus von Calanolide A beinhaltet seine Bindung an das Reverse-Transkriptase-Enzym von HIV-1 . Diese Bindung hemmt die Aktivität des Enzyms und verhindert die Umwandlung viraler RNA in DNA, ein entscheidender Schritt im Prozess der Virusreplikation . Calanolide A ist unter den NNRTIs einzigartig, da es an zwei verschiedenen Stellen am Reverse-Transkriptase-Enzym binden kann . Diese doppelte Bindungsfähigkeit verstärkt seine hemmende Wirkung und verringert die Wahrscheinlichkeit der Entwicklung von Resistenzen .
Wirkmechanismus
Target of Action
Calanolide A, also known as (+)-Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily targeting the Gag-Pol polyprotein . This protein is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) . It also forms a stable complex with the HRAS protein, a small G protein in the RAS subfamily of the RAS superfamily of small GTPases .
Mode of Action
Calanolide A interacts with its targets early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2’, 3’-dideoxycytidine . It is unique among NNRTIs in that it can bind to two distinct sites on the HIV reverse transcriptase enzyme .
Biochemical Pathways
Calanolide A affects the viral life-cycle, specifically the process of reverse transcription, which is essential for the replication of HIV . By inhibiting the reverse transcriptase enzyme, Calanolide A prevents the conversion of viral RNA into DNA, thereby blocking the integration of viral DNA into the host genome and subsequent production of new virus particles .
Pharmacokinetics
Calanolide A is rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing . The compound is metabolized by cytochrome P450 CYP3A . Both the mean concentration in plasma (Cmax), and the area under the plasma concentration-time curve increase proportionately in relation to the dose . The terminal-phase half-life (t1/2) is approximately 20 hours for the 800 mg dose group .
Result of Action
The primary result of Calanolide A’s action is the inhibition of HIV-1 replication . It is essentially inactive against strains of the less common hiv type 2 .
Action Environment
The action of Calanolide A can be influenced by environmental factors such as the presence of other drugs. For example, its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir) . Furthermore, the compound was originally extracted from the tree Calophyllum lanigerum, found in the Malaysian rain forest , indicating that the production and availability of Calanolide A can be influenced by environmental factors related to the growth and distribution of this tree.
Biochemische Analyse
Biochemical Properties
Calanolide A plays a significant role in biochemical reactions, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function . This interaction is crucial in preventing the replication of the HIV-1 virus .
Cellular Effects
Calanolide A has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV-1 virus . This inhibition disrupts the viral life-cycle, acting early in the infection process .
Molecular Mechanism
The molecular mechanism of Calanolide A involves its binding to the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme, thereby preventing the replication of the HIV-1 virus . Calanolide A is selective in its inhibition, affecting the HIV-1 reverse transcriptase but not cellular DNA polymerases or HIV type 2 RT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calanolide A have been observed to change over time . It has been found that there is no accumulation of the parent compound over a 5-day treatment course, with the day 5 area under the curve (AUC) being approximately half of that seen on the first day of dosing .
Dosage Effects in Animal Models
In animal studies, Calanolide A has been generally well tolerated in doses of up to 150 mg/kg in rats and 100 mg/kg in dogs . There were no serious or toxic effects observed with Calanolide A use .
Metabolic Pathways
Calanolide A is metabolized by the cytochrome P450 CYP3A . This metabolic pathway involves the conversion of the compound by the CYP3A enzyme, which is a part of the cytochrome P450 system, a group of enzymes responsible for the metabolism of many substances in the body .
Vorbereitungsmethoden
The preparation of Calanolide A involves both natural extraction and synthetic routes. Initially, it was extracted from the tree Calophyllum lanigerum . due to the rarity of the raw materials and low yield, total synthesis methods were developed. One such method involves the resolution of (±)-calanolide A into its optically active forms using a chiral HPLC system or enzymatic acylation and hydrolysis . Industrial production methods focus on optimizing these synthetic routes to ensure a consistent and scalable supply of the compound .
Analyse Chemischer Reaktionen
Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Calanolide A can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Diese Verbindungen teilen sich eine ähnliche tetracyclische Dipyranocumarin-Struktur, unterscheiden sich aber in ihren spezifischen Substituenten und biologischen Aktivitäten . Calanolide B beispielsweise zeigt ebenfalls Anti-HIV-Aktivität, ist aber weniger potent als Calanolide A . Die Einzigartigkeit von Calanolide A liegt in seiner doppelten Bindungsfähigkeit zum Reverse-Transkriptase-Enzym, die bei anderen Calanoliden nicht beobachtet wird .
Eigenschaften
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.